17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate
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Overview
Description
17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate, also known as Fadrozole, is a non-steroidal aromatase inhibitor. It is a synthetic compound that is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound is utilized in various synthesis processes, demonstrating its versatility in forming complex chemical structures. For instance, 3-Trimethylsilyloxy-1-(furan-3-yl)butadiene, a related compound, has shown significant potential in reactions with dienophiles, leading to the creation of compounds with potential biological applications (Mironov et al., 2016). Moreover, the furan-3-yl group has been involved in the facile decarboxylative Claisen rearrangement, yielding heteroaromatic products, further indicating the compound's utility in complex organic synthesis (Craig et al., 2005).
Biological Significance and Potential Applications
The compound's derivatives have shown various biological activities, making them valuable for further pharmacological studies. For instance, derivatives of similar structures have been explored for their cytotoxicity against cancer cell lines, showing promising results (Phutdhawong et al., 2019). Additionally, the compound's framework has been utilized in the synthesis of molecules with unique biological properties, such as anti-digoxin agents indicating novel mechanisms of action (Deutsch et al., 2006).
properties
CAS RN |
10410-83-0 |
---|---|
Product Name |
17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate |
Molecular Formula |
C28H32O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate |
InChI |
InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3 |
InChI Key |
AJTULIWKBMDPCJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
Canonical SMILES |
CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
Other CAS RN |
10410-83-0 |
synonyms |
NSC 302036; 13α,14β-Androsta-1,5-diene-3,7-dione, 14,15β-epoxy-17α-(3-furyl)-6,11α-dihydroxy-4,4,8-trimethyl-, 11-acetate (7CI); (11α,13α,14β,15β,17α)-11-(Acetyloxy)-14,15:21,23-diepoxy-6-hydroxy-4,4,8-trimethyl-24-norchola-1,5,20,22-tetraene-3,7-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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